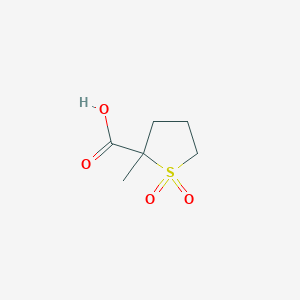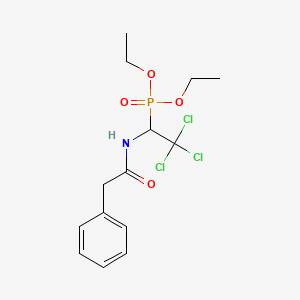
2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The specific chemical reactions involving 2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide are not detailed in the search results. More research would be needed to provide a comprehensive analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. A similar compound, 2-PHENYL-N- (2,2,2-TRICHLORO-1- (2,4-DINITROPHENOXY)ETHYL)ACETAMIDE, has a molecular weight of 448.65 .作用機序
TDA-7291 works by inhibiting the activity of a specific type of potassium channel, known as the Kv7.2/7.3 channel. This channel is found in neurons and plays a key role in regulating the excitability of neurons. By inhibiting the activity of this channel, TDA-7291 can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
TDA-7291 has been shown to have a number of biochemical and physiological effects. In addition to its effects on cognitive function and cancer cell growth, TDA-7291 has also been shown to have anti-inflammatory properties and to reduce oxidative stress. TDA-7291 has also been shown to have a neuroprotective effect, which may make it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using TDA-7291 in lab experiments is its specificity for the Kv7.2/7.3 channel, which makes it a useful tool for studying the role of this channel in various biological processes. However, one limitation of using TDA-7291 is its relatively low potency, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several potential future directions for research on TDA-7291. One area of interest is the development of more potent analogs of TDA-7291 that could be used in lower concentrations. Another area of interest is the study of TDA-7291 in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of TDA-7291 in combination with other drugs for the treatment of cancer warrants further investigation.
合成法
TDA-7291 can be synthesized using a multi-step process that involves the reaction of 2-phenylacetyl chloride with triethyl phosphite to form 2-phenyl-N-triethoxyphosphorylethylacetamide. This compound is then reacted with thionyl chloride to form 2-phenyl-N-(2-chloro-1-diethoxyphosphorylethyl)acetamide, which is then reacted with 2,2,2-trichloroethanol to form TDA-7291.
科学的研究の応用
TDA-7291 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, TDA-7291 has been shown to inhibit the activity of a specific type of potassium channel, which can lead to the enhancement of synaptic transmission and the improvement of cognitive function. In cancer research, TDA-7291 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug development, TDA-7291 has been studied as a potential candidate for the treatment of various diseases, including epilepsy, Alzheimer's disease, and cancer.
特性
IUPAC Name |
2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl3NO4P/c1-3-21-23(20,22-4-2)13(14(15,16)17)18-12(19)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGSARLPHOOQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


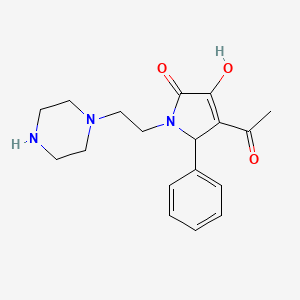
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2625034.png)
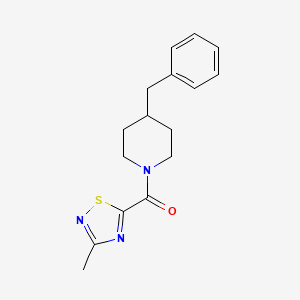
![diethyl 2-({[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2625037.png)

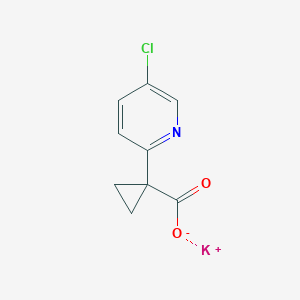
![4-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2625040.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2625041.png)
![N-methyl-N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2625042.png)
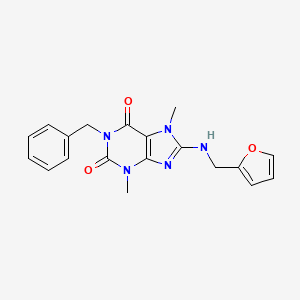
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2625048.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2625049.png)
